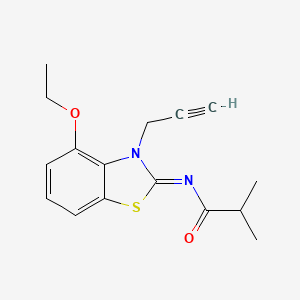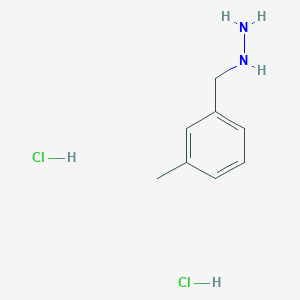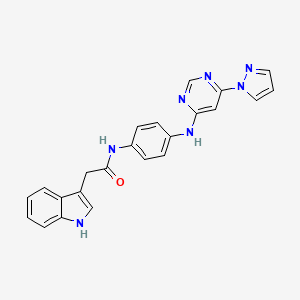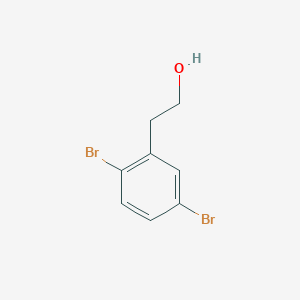
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide, typically involves multicomponent reactions that yield complex structures. For example, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized through a convenient, one-pot, multicomponent reaction, highlighting the intricacy and efficiency of modern synthetic methods in producing benzothiazole derivatives (Hossaini et al., 2017).
Molecular Structure Analysis
The analysis of the molecular structure of benzothiazole derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, single-crystal X-ray analysis has been utilized to determine the conformational features of similar compounds, providing insights into their structural characteristics and potential reactivity patterns (Zablotskaya et al., 2013).
Aplicaciones Científicas De Investigación
Tumor Hypoxia Markers
- Research shows that certain nitroimidazole-based thioflavin-T derivatives, which are structurally related to the compound , have been synthesized and radiolabeled for use as tumor hypoxia markers. These compounds show potential in accumulating continuously in hypoxic tumor cells, suggesting their use in identifying and targeting hypoxic regions within tumors (Li, Chu, Liu, & Wang, 2005).
Cerebral Ischemia Markers
- Similar derivatives have also been explored for their potential in imaging cerebral ischemia. In animal models, these compounds demonstrated good permeation of the blood-brain barrier and high initial brain uptake, suggesting their applicability in noninvasive cerebral ischemia imaging (Chu, Li, Liu, & Wang, 2007).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds exhibit high inhibition efficiencies, suggesting their potential in industrial applications to protect metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Psychotropic, Anti-Inflammatory, and Antimicrobial Activities
- A series of benzothiazole derivatives has been synthesized and found to have psychotropic, anti-inflammatory, and antimicrobial activities. These compounds have been observed to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Enhancement of Physical Performance
- Derivatives of 2-animo-6-ethoxybenzothiazole have been shown to enhance physical performance in animal models. These substances were more effective than known actoprotectors used in greater doses, indicating their potential in developing drugs for enhancing physical performance (Цублова, Иванова, Яснецов, Трошина, & Яснецов, 2015).
Diuretic Activity
- In vivo studies of biphenyl benzothiazole-2-carboxamide derivatives indicate promising diuretic activity. This suggests potential therapeutic applications for these compounds (Yar & Ansari, 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been used for chemical probe synthesis , suggesting that this compound may also be used to study the function of various biological targets.
Mode of Action
It is known that similar compounds can undergo a palladium-catalyzed [4 + 1] imidoylative cycloaddition with double isocyanides . This reaction produces a series of 2-amino-4-amidylpyrroles efficiently .
Result of Action
Given its potential use in chemical probe synthesis , it may be used to study the function of various biological targets, potentially leading to a better understanding of these targets’ roles in cellular processes.
Propiedades
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h1,7-9,11H,6,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLXYAVLWHRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)







![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)
